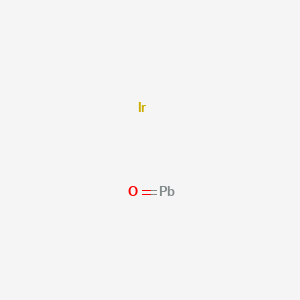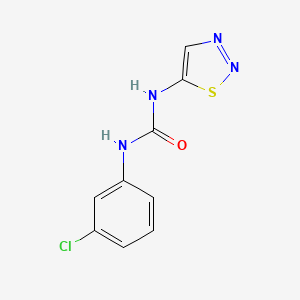
N-(3-Chlorophenyl)-N'-1,2,3-thiadiazol-5-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chlorophenyl group and a thiadiazole ring, which are linked through a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 3-chloroaniline with thiocarbohydrazide under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final product is obtained after purification and characterization.
Industrial Production Methods
In an industrial setting, the production of N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes, resulting in antimicrobial or antifungal activity.
類似化合物との比較
Similar Compounds
- N-(3-Chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
- N-(3-Chlorophenyl)anthranilic acid
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
Uniqueness
N-(3-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea is unique due to its specific structural features, such as the thiadiazole ring and the chlorophenyl group These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds
特性
CAS番号 |
51707-58-5 |
|---|---|
分子式 |
C9H7ClN4OS |
分子量 |
254.70 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C9H7ClN4OS/c10-6-2-1-3-7(4-6)12-9(15)13-8-5-11-14-16-8/h1-5H,(H2,12,13,15) |
InChIキー |
AWLHKUPWFTWKCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



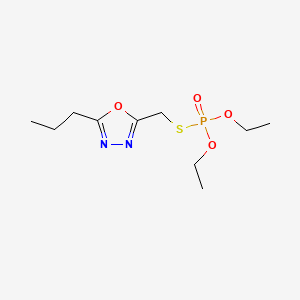
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
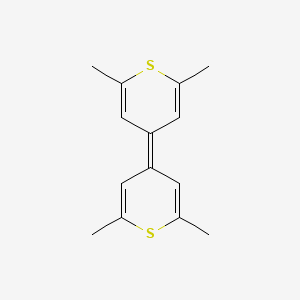
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)
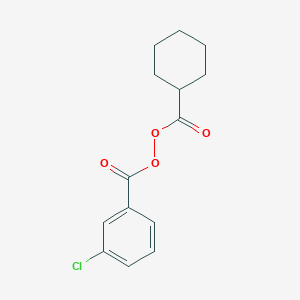

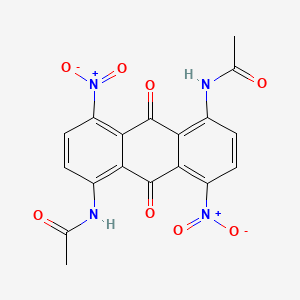
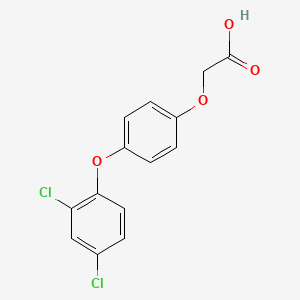
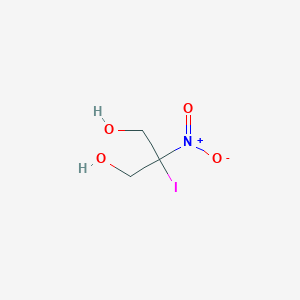
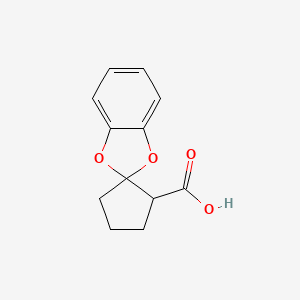
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

